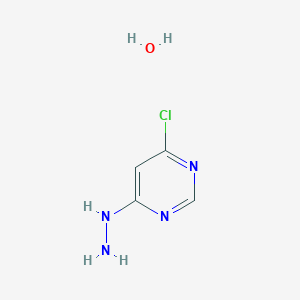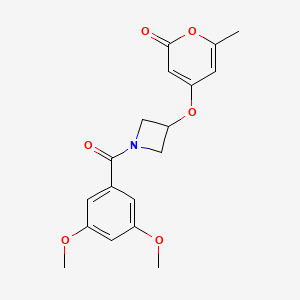![molecular formula C16H26N2O4 B2825727 1-(4-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)piperidin-1-yl)ethanone CAS No. 1396717-00-2](/img/structure/B2825727.png)
1-(4-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is derived from its IUPAC name. The ‘7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane’ part of the name indicates a spiro compound, which is a bicyclic molecule with one atom shared between the two rings . The ‘piperidin-1-yl’ part indicates a piperidine ring, which is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 157.21 . It is a solid at room temperature . More specific properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.Applications De Recherche Scientifique
Novel Synthesis and Structural Characterization
Synthesis Techniques : Novel synthesis methods have been developed for compounds similar to 1-(4-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)piperidin-1-yl)ethanone, demonstrating advanced approaches in organic chemistry (Gravestock & McKenzie, 2002).
Molecular Characterization : Spectroscopic and crystallographic techniques have been used to characterize structures similar to the compound , providing insights into their molecular configurations (Govindhan et al., 2017).
Medicinal Chemistry and Pharmacology
Drug Discovery : Research has focused on utilizing similar structures in drug discovery, especially in the context of chemistry-driven approaches (Wipf, Stephenson, & Walczak, 2004). These compounds are potential scaffolds for developing new therapeutic agents.
Biological Activity : Studies have investigated the growth-regulating activities of related compounds, which could have implications in agricultural sciences and plant biology (Sharifkanov et al., 2001).
Chemical Reactivity and Interactions
Hydrogen-Bonding Patterns : Research has been conducted on hydrogen-bonding interactions within similar compounds, which is crucial for understanding their chemical reactivity and potential applications in material science or drug formulation (Balderson et al., 2007).
Mechanistic Insights : Studies have also explored the reaction mechanisms of compounds with structures similar to this compound, providing a deeper understanding of their chemical behavior (Meier et al., 1997).
Mécanisme D'action
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, factors such as the pH of the biological environment and the presence of other substances could potentially impact the compound’s action.
Propriétés
IUPAC Name |
1-[4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-12(19)17-6-4-13(5-7-17)14(20)18-8-16(9-18)10-21-15(2,3)22-11-16/h13H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZAWAVDSUYWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CC3(C2)COC(OC3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methylphenyl)-N-(3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2825646.png)

![(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2825651.png)
![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2825652.png)
![N-(4-(1H-pyrazol-3-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2825653.png)


![5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2825660.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2825662.png)


![3,4-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2825667.png)